molecular formula C8H16O2 B15479348 cis-2-tert-Butyl-4-methyl-1,3-dioxolane CAS No. 26563-72-4

cis-2-tert-Butyl-4-methyl-1,3-dioxolane

Cat. No.: B15479348
CAS No.: 26563-72-4
M. Wt: 144.21 g/mol
InChI Key: HXZAHJCDQZCFMZ-UHFFFAOYSA-N
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Description

cis-2-tert-Butyl-4-methyl-1,3-dioxolane (CAS: 26563-72-4) is a bicyclic ether with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.2114 g/mol . Its IUPAC Standard InChIKey, HXZAHJCDQZCFMZ-UHFFFAOYSA-N, reflects its stereochemical configuration, where the tert-butyl and methyl groups occupy cis positions on the 1,3-dioxolane ring . This compound is synthesized via acid-catalyzed reactions of epoxides with nucleophiles, as described in general 1,3-dioxolane formation mechanisms . Its thermodynamic data, including a reaction enthalpy (ΔrH°) of 0.262 kcal/mol in CCl₄ (measured via NMR), highlight its stability under specific conditions .

Properties

IUPAC Name

2-tert-butyl-4-methyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6-5-9-7(10-6)8(2,3)4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZAHJCDQZCFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(O1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949409
Record name 2-tert-Butyl-4-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26563-72-4
Record name cis-2-tert-Butyl-4-methyl-1,3-dioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026563724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-tert-Butyl-4-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous 1,3-Dioxolanes

cis-2-Bromomethyl-4-methyl-1,3-dioxolane

This analog (CAS: 26563-78-0) shares the 1,3-dioxolane core but replaces the tert-butyl group with a bromomethyl substituent. Key differences include:

  • Molecular formula : C₅H₉BrO₂
  • Molecular weight : 181.028 g/mol (higher due to bromine)
  • Reactivity : The bromine atom introduces electrophilic character, favoring substitution reactions (e.g., SN2), unlike the sterically hindered tert-butyl group in the target compound .
  • Stereoelectronic effects : Bromine’s electron-withdrawing nature contrasts with the electron-donating tert-butyl group, altering ring strain and nucleophilic attack susceptibility .
Property cis-2-tert-Butyl-4-methyl-1,3-dioxolane cis-2-Bromomethyl-4-methyl-1,3-dioxolane
Molecular Formula C₈H₁₆O₂ C₅H₉BrO₂
Molecular Weight (g/mol) 144.2114 181.028
Substituent tert-butyl (bulky, electron-donating) bromomethyl (electron-withdrawing)
CAS Registry Number 26563-72-4 26563-78-0
Key Reactivity Steric hindrance limits nucleophilic attack Bromine enhances electrophilic substitution

General 1,3-Dioxolane Derivatives

1,3-Dioxolanes are typically synthesized via Lewis acid-catalyzed epoxide ring-opening reactions with nucleophiles (e.g., carbonyl compounds, alcohols) . The tert-butyl group in this compound imposes steric constraints that:

  • Reduce ring flexibility, increasing thermal stability .
  • Slow reaction kinetics in nucleophilic substitutions compared to less bulky analogs .

Thermodynamic and Kinetic Insights

This contrasts with bromine-containing analogs, where polar substituents like bromine likely increase reaction exothermicity due to stronger dipole interactions.

Q & A

Q. Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Distinct splitting patterns for cis vs. trans isomers due to vicinal coupling (e.g., axial-equatorial proton interactions in cyclohexane derivatives) .
  • ¹³C NMR : Chemical shifts for tert-butyl (δ ~25–30 ppm) and dioxolane oxygen-bearing carbons (δ ~95–110 ppm).

Q. Computational Modeling :

  • Density Functional Theory (DFT) : Predicts optimized geometries and vibrational frequencies, validated against experimental IR data .
  • 3D Visualization Tools : Ball-and-stick models (e.g., SDF/MOL files) for spatial analysis of substituent orientation .

Basic: How can chromatographic techniques resolve cis/trans isomers of 2-tert-Butyl-4-methyl-1,3-dioxolane, and what stationary phases are recommended?

Q. Gas Chromatography (GC) :

  • Chiral Columns : Cyclodextrin-based phases (e.g., β-Dex™) separate enantiomers via host-guest interactions.
  • Temperature Programming : Ramp rates of 2–5°C/min to enhance resolution of closely eluting isomers .

Q. High-Performance Liquid Chromatography (HPLC) :

  • Normal Phase : Silica columns with hexane/isopropanol gradients for nonpolar analytes.
  • Retention Time Comparison : Reference standards spiked with pure cis/trans isomers for identification .

Advanced: How do solvent effects influence the hydrolysis mechanisms of 1,3-dioxolane derivatives, and what kinetic insights apply to this compound?

In water-dioxane mixtures, hydrolysis of 2-methyl-1,3-dioxolane follows an A-1 mechanism (acid-catalyzed ring-opening), while 4-methylene derivatives proceed via A-Se2 (bimolecular nucleophilic substitution). Surprisingly, solvent polarity (e.g., dimethyl sulfoxide vs. dioxane) shows minimal impact on rate constants due to similar transition-state stabilization in both mechanisms . For the target compound:

  • pH Dependence : Rate acceleration under acidic conditions (H₃O⁺ catalysis).
  • Isotope Studies : Deuterated solvents (D₂O) to probe proton-transfer steps .

Advanced: What polymerization strategies are viable for this compound derivatives, and how do substituents affect polymer properties?

Q. Cationic Polymerization :

  • Initiators : BF₃·OEt₂ or triflic acid to generate oxonium ion intermediates.
  • Kinetics : Monomer concentration and temperature control molecular weight (Mn ~5,000–20,000 Da) .

Q. Radical Copolymerization :

  • Co-monomers : Vinyl ethers or acrylates to tune glass transition temperature (Tg).
  • Steric Effects : The tert-butyl group reduces chain mobility, increasing Tg by ~20°C compared to unsubstituted dioxolanes .

Advanced: How can solvent composition be tailored to stabilize intermediates in ring-opening reactions of this compound?

Q. Polar Aprotic Solvents :

  • Acetonitrile : Stabilizes carbocation intermediates via dipole interactions, favoring SN1 pathways.
  • Dimethylformamide (DMF) : Enhances nucleophilicity of attacking species (e.g., amines) in SN2 mechanisms .

Q. Solvent-Free Conditions :

  • Microwave-Assisted Reactions : Reduce side reactions by minimizing solvolysis .

Advanced: How do computational predictions (QSPR, neural networks) align with experimental data for this compound’s physicochemical properties?

Q. Quantitative Structure-Property Relationship (QSPR) Models :

  • LogP Prediction : Neural networks trained on dioxolane datasets estimate logP = 2.1 ± 0.3, validated via shake-flask experiments .
  • Boiling Point : Deviations <5°C between DFT-calculated (≈180°C) and experimental values .

Q. Validation Protocols :

  • Cross-Referencing : Compare PubChem/CAS data with in-house measurements to resolve discrepancies .

Advanced: How should researchers address contradictions in reported solvent effects or reaction outcomes for 1,3-dioxolane derivatives?

Case Study : reports similar hydrolysis rates for A-1 and A-Se2 mechanisms despite differing solvent polarities. To resolve:

Replicate Experiments : Verify kinetic data under standardized conditions (pH, ionic strength).

Transition-State Analysis : Computational modeling (e.g., Gaussian) to identify hidden stabilization factors.

Meta-Analysis : Cross-examine literature for systematic errors (e.g., impurity in solvent batches) .

Advanced: What role does this compound play in drug delivery systems, and how is its biocompatibility assessed?

Q. Applications :

  • Prodrug Carriers : Hydrolytic release of active agents in acidic tumor microenvironments.
  • Lipid Nanoparticle (LNP) Stabilization : Enhances membrane permeability via tert-butyl-induced hydrophobicity .

Q. Biocompatibility Testing :

  • Cytotoxicity Assays : IC50 values in HEK-293 or HepG2 cell lines.
  • Metabolic Stability : Incubation with liver microsomes to assess enzymatic degradation .

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